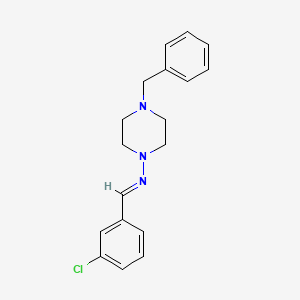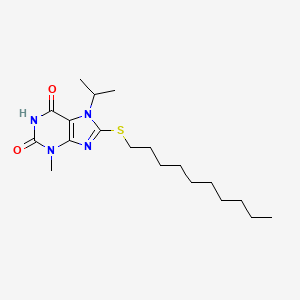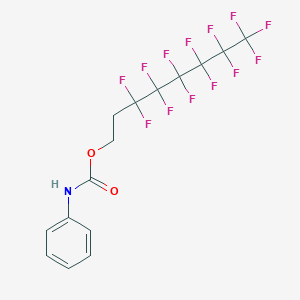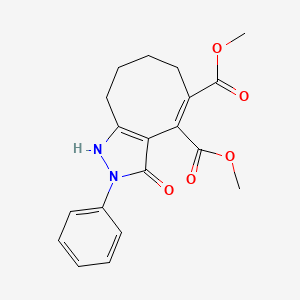![molecular formula C16H23N3O4 B11995156 Propyl 4-{[{[2-(dimethylamino)ethyl]amino}(oxo)acetyl]amino}benzoate](/img/structure/B11995156.png)
Propyl 4-{[{[2-(dimethylamino)ethyl]amino}(oxo)acetyl]amino}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((2-DIMETHYLAMINO-ETHYLAMINOOXALYL)-AMINO)-BENZOIC ACID PROPYL ESTER is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzoic acid propyl ester moiety and a dimethylaminoethylaminooxalyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-DIMETHYLAMINO-ETHYLAMINOOXALYL)-AMINO)-BENZOIC ACID PROPYL ESTER typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of benzoic acid propyl ester, followed by the introduction of the dimethylaminoethylaminooxalyl group through a series of reactions involving reagents such as oxalyl chloride and dimethylamine. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance the efficiency and yield of the process. Purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-((2-DIMETHYLAMINO-ETHYLAMINOOXALYL)-AMINO)-BENZOIC ACID PROPYL ESTER can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
4-((2-DIMETHYLAMINO-ETHYLAMINOOXALYL)-AMINO)-BENZOIC ACID PROPYL ESTER has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound can be used in biochemical assays and as a probe for studying enzyme activities.
Industry: The compound can be utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-((2-DIMETHYLAMINO-ETHYLAMINOOXALYL)-AMINO)-BENZOIC ACID PROPYL ESTER involves its interaction with molecular targets such as enzymes and receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target molecules. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-((2-DIMETHYLAMINO-ETHYLAMINOOXALYL)-AMINO)-BENZOIC ACID METHYL ESTER
- 4-((2-DIMETHYLAMINO-ETHYLAMINOOXALYL)-AMINO)-BENZOIC ACID ETHYL ESTER
- 4-((2-DIMETHYLAMINO-ETHYLAMINOOXALYL)-AMINO)-BENZOIC ACID BUTYL ESTER
Uniqueness
Compared to similar compounds, 4-((2-DIMETHYLAMINO-ETHYLAMINOOXALYL)-AMINO)-BENZOIC ACID PROPYL ESTER is unique due to its specific ester group, which can influence its solubility, reactivity, and interaction with biological targets. This uniqueness makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C16H23N3O4 |
|---|---|
Molekulargewicht |
321.37 g/mol |
IUPAC-Name |
propyl 4-[[2-[2-(dimethylamino)ethylamino]-2-oxoacetyl]amino]benzoate |
InChI |
InChI=1S/C16H23N3O4/c1-4-11-23-16(22)12-5-7-13(8-6-12)18-15(21)14(20)17-9-10-19(2)3/h5-8H,4,9-11H2,1-3H3,(H,17,20)(H,18,21) |
InChI-Schlüssel |
LKSKDFLXCXLSFG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCCN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(1H-benzotriazol-1-yl)-N'-[(1E)-1-(2,4-dichlorophenyl)ethylidene]acetohydrazide](/img/structure/B11995074.png)
![Methyl 3-[(diphenylmethyl)carbamoyl]-5-nitrobenzoate](/img/structure/B11995075.png)
![4-[4-(1,3-Benzothiazol-2-YL)-5-methyl-1H-pyrazol-3-YL]-6-ethyl-2-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-YL)methyl]-1,3-benzenediol](/img/structure/B11995079.png)

![N-[1-(4-nitroanilino)-2-oxo-2-phenylethyl]-2-furamide](/img/structure/B11995090.png)
![N'-[(E)-(2,6-dichlorophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11995091.png)




![3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl 2-{[(4-methylphenyl)sulfonyl]amino}-3-phenylpropanoate](/img/structure/B11995118.png)

![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11995128.png)

